2-Bromo-N-phenethyl-propionamide
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Overview
Description
2-Bromo-N-phenethyl-propionamide is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol It is a brominated derivative of propionamide, featuring a phenethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-phenethyl-propionamide typically involves the bromination of N-phenethyl-propionamide. One common method is to react N-phenethyl-propionamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic bromination, where the bromine molecule adds to the alpha position of the propionamide moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-phenethyl-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form N-phenethyl-propionamide by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the phenethyl group can lead to the formation of corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of N-phenethyl-propionamide derivatives.
Reduction: Formation of N-phenethyl-propionamide.
Oxidation: Formation of phenethyl carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-N-phenethyl-propionamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-phenethyl-propionamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-phenethyl-propionamide: The non-brominated analog of 2-Bromo-N-phenethyl-propionamide.
2-Bromo-N-phenylpropionamide: A similar compound with a phenyl group instead of a phenethyl group.
2-Bromopropionamide: A simpler brominated propionamide without the phenethyl group.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a phenethyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
2-bromo-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGVWQHKDRIQKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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